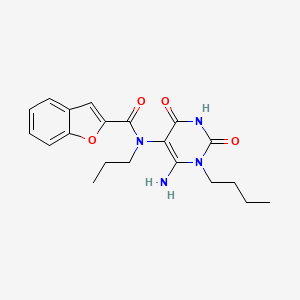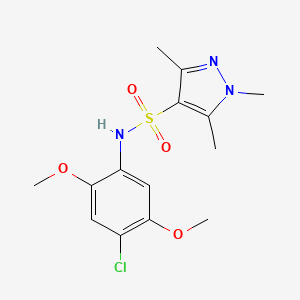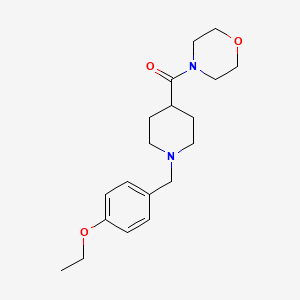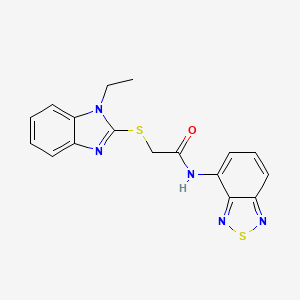
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide, also known as BPR1P003, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. BPR1P003 belongs to the class of benzofuran-based compounds and has been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Wirkmechanismus
The exact mechanism of action of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and MAPK/ERK pathways. N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion. Furthermore, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide has been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide is its potent antitumor activity against a range of cancer cell lines. However, one of the limitations of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide. One potential area of application is in the treatment of viral infections, as N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide has been shown to exhibit potent antiviral activity. In addition, further studies are needed to elucidate the exact mechanism of action of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide and to identify potential drug targets. Finally, the development of more soluble analogs of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide could improve its efficacy and bioavailability in vivo.
Synthesemethoden
The synthesis of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide involves several steps, including the condensation of 2,4-dioxo-5-propylpyrimidine with 6-amino-1-butanol, followed by the coupling of the resulting intermediate with 2-bromo-1-benzofuran. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In oncology, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including lung, breast, and colon cancer. In addition, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide has been shown to inhibit tumor growth in animal models of cancer.
Eigenschaften
IUPAC Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-3-5-11-24-17(21)16(18(25)22-20(24)27)23(10-4-2)19(26)15-12-13-8-6-7-9-14(13)28-15/h6-9,12H,3-5,10-11,21H2,1-2H3,(H,22,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILYJNHUFLQFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)N(CCC)C(=O)C2=CC3=CC=CC=C3O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-propyl-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide](/img/structure/B7636400.png)
![N-[3-(4-methylpiperidin-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7636408.png)
![N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide](/img/structure/B7636420.png)

![N-[4-[(E)-[9-oxo-6-(trifluoromethyl)-1,2-dihydropyrrolo[2,1-b]quinazolin-3-ylidene]methyl]phenyl]acetamide](/img/structure/B7636429.png)

![N-(3-fluorophenyl)-2-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetamide](/img/structure/B7636433.png)
![3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide](/img/structure/B7636443.png)


